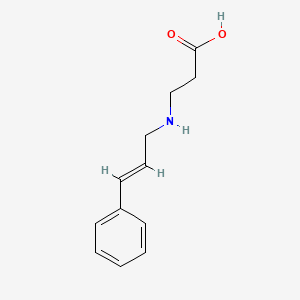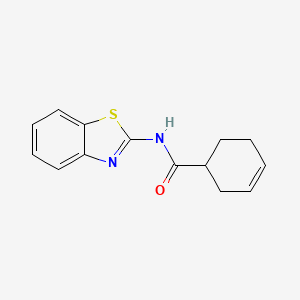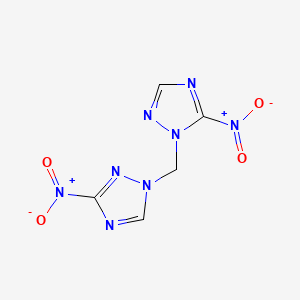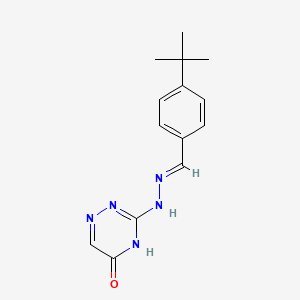
N-cinnamyl-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cinnamyl-beta-alanine is a compound that combines the structural features of cinnamyl and beta-alanine. Cinnamyl compounds are known for their aromatic properties, while beta-alanine is a naturally occurring beta-type amino acid. This unique combination makes this compound an interesting subject for research in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cinnamyl-beta-alanine can be synthesized through various chemical methods. One common approach involves the reaction of cinnamylamine with beta-alanine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced biotechnological methods. These methods leverage microbial fermentation processes to produce the compound in large quantities. The use of genetically engineered microorganisms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cinnamyl-beta-alanine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of cinnamyl derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced cinnamyl compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include various cinnamyl derivatives, such as cinnamyl alcohol, cinnamyl aldehyde, and cinnamic acid. These products have significant applications in the pharmaceutical, cosmetic, and food industries .
Scientific Research Applications
N-cinnamyl-beta-alanine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.
Biology: It is studied for its potential role in metabolic pathways and its effects on cellular functions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of cosmetics, food additives, and other industrial products
Mechanism of Action
The mechanism of action of N-cinnamyl-beta-alanine involves its interaction with specific molecular targets and pathways. It can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The compound’s effects are mediated through its interaction with cellular receptors and enzymes, leading to changes in cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cinnamyl-beta-alanine include cinnamic acid, cinnamyl alcohol, and cinnamyl aldehyde. These compounds share structural similarities and exhibit similar chemical properties .
Uniqueness
What sets this compound apart is its unique combination of cinnamyl and beta-alanine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-[[(E)-3-phenylprop-2-enyl]amino]propanoic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7,13H,8-10H2,(H,14,15)/b7-4+ |
InChI Key |
DGNOQSYBBMZLIO-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B13372370.png)

![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B13372378.png)


![Methyl 12-cyano-1-[(2-thienylcarbonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13372397.png)
![3-(1-Adamantyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372400.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372406.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372412.png)
![4-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13372415.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]acetamide](/img/structure/B13372428.png)
![5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-phenylquinoline](/img/structure/B13372433.png)
![N-(4-chlorophenyl)-10,12-dimethyl-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B13372437.png)

